2-((4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-4-phenylthiazole
Description
This compound features a thiazole core substituted at position 4 with a phenyl group and at position 2 with a methylene-linked piperazine ring. The piperazine is further modified by a 5-fluoro-2-methoxyphenylsulfonyl group. Such structural attributes are common in therapeutics targeting enzymes or receptors requiring aromatic and heterocyclic interactions .
Properties
IUPAC Name |
2-[[4-(5-fluoro-2-methoxyphenyl)sulfonylpiperazin-1-yl]methyl]-4-phenyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3S2/c1-28-19-8-7-17(22)13-20(19)30(26,27)25-11-9-24(10-12-25)14-21-23-18(15-29-21)16-5-3-2-4-6-16/h2-8,13,15H,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNGDZVBYGDJER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-4-phenylthiazole is a complex organic molecule that exhibits potential biological activities, particularly in medicinal chemistry. It combines various functional groups, including a thiazole ring, piperazine moiety, and a fluorinated aromatic structure, making it a candidate for diverse pharmacological applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 447.54 g/mol . The structure features a thiazole ring linked to a piperazine group via a sulfonamide bond, which enhances its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H22FN3O3S2 |
| Molecular Weight | 447.54 g/mol |
| Purity | ≥ 95% |
The biological activity of this compound is hypothesized to involve multiple mechanisms depending on its target interactions. Its structural components suggest potential roles as enzyme inhibitors or receptor modulators. For instance, the thiazole moiety is known to interact with various biological targets, potentially leading to anticancer or antimicrobial effects.
Antitumor Activity
Thiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to This compound may exhibit significant cytotoxicity against various cancer cell lines. For example, thiazoles have shown promising results in inhibiting the growth of glioblastoma and melanoma cells, with IC50 values often comparable to established chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound's design suggests potential antimicrobial properties. Thiazoles are known for their efficacy against a range of bacterial and fungal pathogens. Preliminary studies indicate that similar compounds can exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal properties against strains like Candida albicans and Aspergillus niger .
Case Studies and Research Findings
-
Antitumor Studies :
- A series of thiazole derivatives were synthesized and tested for their cytotoxic effects on human cancer cell lines. The presence of electron-donating groups such as methoxy or fluorine significantly enhanced their activity. In one study, compounds with IC50 values lower than 10 µM were identified as highly effective against specific cancer types .
- Antimicrobial Evaluation :
Scientific Research Applications
Structural Characteristics
The molecular structure of 2-((4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-4-phenylthiazole is characterized by several functional groups that contribute to its bioactivity:
- Thiazole Ring : Known for its role in various pharmacological activities, including anticancer and antimicrobial effects.
- Piperazine Moiety : Frequently associated with central nervous system activity and potential antidepressant properties.
- Sulfonamide Group : Often enhances the compound's solubility and biological efficacy.
Anticancer Activity
Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. The presence of the thiazole moiety in this compound suggests potential efficacy against various cancer cell lines. For example, studies have shown that thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways related to survival and proliferation .
Antimicrobial Properties
The sulfonamide group in this compound is known for its antibacterial activity. Compounds similar to this compound have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria . The combination of the piperazine and thiazole structures may enhance the antimicrobial spectrum of activity.
Central Nervous System Effects
The piperazine component is often linked to neuropharmacological effects, including anxiolytic and antidepressant activities. Studies on related piperazine derivatives suggest that they may act as modulators of neurotransmitter systems, potentially offering therapeutic benefits for mood disorders .
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Thiazole derivatives | Induction of apoptosis, inhibition of tumor growth |
| Antimicrobial | Sulfonamide-based compounds | Efficacy against Gram-positive/negative bacteria |
| CNS Activity | Piperazine derivatives | Anxiolytic effects, modulation of neurotransmitters |
Case Study: Anticancer Evaluation
In a study evaluating the anticancer potential of thiazole-derived compounds, several analogues were synthesized and tested against human cancer cell lines. The results indicated that modifications on the thiazole ring significantly impacted cytotoxicity, with some derivatives achieving IC50 values in the low micromolar range . This highlights the importance of structural optimization in enhancing therapeutic efficacy.
Case Study: Antimicrobial Screening
Another research effort focused on assessing the antimicrobial properties of sulfonamide-containing compounds. The synthesized derivatives exhibited varying degrees of activity against selected bacterial strains, with some showing potent inhibition comparable to established antibiotics . This reinforces the potential application of this compound as a lead compound for antibiotic development.
Comparison with Similar Compounds
Halogen-Substituted Thiazole Derivatives (Compounds 4 and 5)
Compounds :
- 4 : 4-(4-Chlorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole
- 5 : 4-(4-Fluorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole
| Parameter | Target Compound | Compound 4 | Compound 5 |
|---|---|---|---|
| Core Structure | Thiazole with sulfonylpiperazine | Thiazole with triazol-pyrazol | Thiazole with triazol-pyrazol |
| Substituents | 4-Phenyl, 5-fluoro-2-methoxy | 4-Chlorophenyl, 4-fluorophenyl | 4-Fluorophenyl, 4-fluorophenyl |
| Crystallinity | Not reported | Triclinic, P̄1 symmetry | Triclinic, P̄1 symmetry |
| Bioactivity | Not reported | Antimicrobial activity | Antimicrobial activity |
Key Findings :
- Compounds 4 and 5 are isostructural, with identical crystal packing except for minor adjustments to accommodate Cl (4) vs. F (5) substituents .
Piperazine-Linked Thiazole Analog ()
Compound : (E)-2-(2-(4-(4-(4-Fluorophenyl)piperazin-1-yl)benzylidene)hydrazinyl)-4-phenylthiazole
Key Findings :
Piperidine-Modified Thiazole Derivative (–10)
Compound : 2-(4-Fluorophenyl)-4-(4-methoxyphenyl)-5-(piperidin-1-ylmethyl)thiazole
Key Findings :
- The piperidine group in the –10 compound provides a basic nitrogen for protonation, enhancing solubility in acidic environments, whereas the target compound’s sulfonylpiperazine may favor polar interactions .
Structural and Functional Implications
Substituent Effects on Bioactivity
- Halogens : The 5-fluoro group in the target compound mirrors the antimicrobial activity of Compound 4’s 4-chlorophenyl group, suggesting halogenation is critical for target engagement .
- Sulfonyl vs. Hydrazine Linkers : The sulfonyl group enhances rigidity and stability, whereas hydrazine linkers () may improve adaptability to diverse binding pockets .
Crystallographic Insights
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 2-((4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-4-phenylthiazole?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Formation of the piperazine-sulfonyl intermediate via nucleophilic substitution of 5-fluoro-2-methoxyphenylsulfonyl chloride with piperazine under controlled pH (8–9) and low temperature (0–5°C) to minimize side reactions .
- Step 2 : Methylation of the piperazine nitrogen using formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) to introduce the methylene bridge .
- Step 3 : Thiazole ring construction via Hantzsch thiazole synthesis, reacting 4-phenylthiazole-2-amine with α-bromoketones under reflux in ethanol .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensure >95% purity .
Q. Which analytical techniques are essential for confirming the compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., sulfonyl piperazine protons at δ 3.1–3.5 ppm; thiazole C-2 methylene at δ 4.2 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 488.12) and fragmentation patterns .
- X-ray Crystallography : Resolves bond angles and torsional strain in the sulfonyl-piperazine-thiazole scaffold (e.g., C–S–O bond angle: 106.5°) .
- HPLC : Quantifies purity (>98% with C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for sulfonylation to enhance nucleophilicity of piperazine .
- Catalyst Optimization : Add triethylamine (2 eq.) during methylation to neutralize HCl byproducts and accelerate imine formation .
- Temperature Control : Maintain 60–70°C during thiazole cyclization to balance reaction rate and byproduct suppression .
- Yield Monitoring : Track intermediates via TLC (Rf: 0.3–0.5 in ethyl acetate/hexane) and adjust stoichiometry if conversion stalls .
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents systematically (e.g., replace 5-fluoro with chloro, vary methoxy position) .
- Biological Assays : Test analogs against target enzymes (e.g., kinase inhibition) and compare IC₅₀ values .
- Computational Modeling : Perform docking studies (AutoDock Vina) to correlate substituent effects with binding affinity .
- Data Analysis : Use multivariate regression to identify critical moieties (e.g., sulfonyl group contributes 40% to activity) .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay Standardization : Re-test compounds under uniform conditions (e.g., ATP concentration in kinase assays) .
- Metabolic Stability Testing : Evaluate hepatic microsomal degradation to rule out false negatives from rapid clearance .
- Epigenetic Profiling : Check for off-target histone deacetylase (HDAC) modulation, which may explain variability .
- Collaborative Validation : Cross-validate data with independent labs using blinded samples .
Q. What strategies elucidate the compound’s mechanism of action in cellular pathways?
- Methodological Answer :
- Proteomics : Perform SILAC labeling to identify differentially expressed proteins post-treatment .
- Kinase Profiling : Use a kinase inhibitor library (e.g., Eurofins) to pinpoint targets via competitive binding .
- CRISPR Screening : Knock out suspected receptors (e.g., GPCRs) and assess activity loss .
- Pathway Analysis : Apply KEGG enrichment to RNA-seq data to map affected pathways (e.g., MAPK, PI3K-Akt) .
Q. How to assess the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC at 24/48/72 hrs .
- Thermal Stress Testing : Heat to 40°C and analyze for sulfonyl hydrolysis byproducts .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation using UV spectroscopy .
- Plasma Stability : Incubate with human plasma (37°C) and quantify parent compound remaining via LC-MS .
Q. What computational methods predict the compound’s ADMET properties?
- Methodological Answer :
- Software Tools : Use SwissADME for bioavailability radar and BOILED-Egg model to predict blood-brain barrier penetration .
- Molecular Dynamics : Simulate solvation free energy (GROMACS) to estimate solubility .
- Toxicity Prediction : Apply ProTox-II to assess hepatotoxicity risk and LD₅₀ .
- Metabolite Identification : Run in silico cytochrome P450 metabolism (StarDrop) to predict major metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
